1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole
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Overview
Description
1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its unique structure, which includes a benzyl group, a methyl group, and a benzothiophene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The specific conditions and reagents used can vary, but methanesulfonic acid (MsOH) in methanol (MeOH) under reflux is a common choice .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-methyl-1H-indole: Lacks the benzothiophene moiety.
2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole: Lacks the benzyl group.
1-Benzyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole: Lacks the methyl group.
Uniqueness
1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
316145-75-2 |
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Molecular Formula |
C31H29NS |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
1-benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohexen-1-yl]indole |
InChI |
InChI=1S/C31H29NS/c1-21-24-14-9-11-19-29(24)33-31(21)26-16-7-6-15-25(26)30-22(2)32(20-23-12-4-3-5-13-23)28-18-10-8-17-27(28)30/h3-5,8-14,17-19H,6-7,15-16,20H2,1-2H3 |
InChI Key |
LXPCLLLOCZHTQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C3=C(CCCC3)C4=C(N(C5=CC=CC=C54)CC6=CC=CC=C6)C |
Origin of Product |
United States |
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